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Compound of Interest

Compound Name: Diallyldicarbonate

Cat. No.: B13147176

Get Quote

Product: Diallyl Dicarbonate (Alloc₂O) CAS: 14226-17-6 Application: Introduction of

Allyloxycarbonyl (Alloc) protecting group; Nucleophilic trapping.

Core Technical Brief: The Hydrolysis Paradox
Diallyl dicarbonate (Alloc₂O) is a symmetrical anhydride derived from allyl carbonic acid. It is

the structural analog of Boc₂O (Di-tert-butyl dicarbonate) but carries the allyl group for

Palladium-catalyzed deprotection.

The Central Issue: Like all pyrocarbonates, Alloc₂O is thermodynamically unstable toward

hydrolysis. In the presence of water and a base (conditions often found in "wet" organic

solvents or Schotten-Baumann protocols), it undergoes irreversible decomposition.

The Hydrolysis Mechanism
Understanding the breakdown is the key to troubleshooting.

Nucleophilic Attack: Water attacks one of the carbonyl carbons.

Collapse: The anhydride linkage breaks, forming Allyl Carbonic Acid and Allyl Alcohol.
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Decarboxylation: Allyl Carbonic Acid is unstable; it spontaneously decarboxylates into Allyl

Alcohol and Carbon Dioxide (

).

Net Equation:

Critical Warning: The generation of

gas (2 moles per mole of hydrolyzed anhydride) causes rapid pressure buildup in

closed vessels.

Visualizing the Pathways
The following diagram illustrates the kinetic competition between the desired protection (Amine

attack) and the parasitic hydrolysis (Water attack).

Diallyl Dicarbonate
(Alloc₂O)

Tetrahedral
Intermediate

  Nucleophilic Attack  

Target Amine
(R-NH₂)

Water
(Wet Solvent)

  Competes  

Alloc-Protected Amine
(Desired Product)  Path A (Kinetic Favored)  

Allyl Carbonic Acid
(Unstable)

  Path B (Hydrolysis)  

Allyl Alcohol + CO₂ (Gas)
  Decarboxylation  

Click to download full resolution via product page

Figure 1: Kinetic competition between amine protection (green) and hydrolysis (red). Note that

base catalysis accelerates both pathways, but water presence guarantees reagent loss.
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Q1: I am using "Anhydrous" DCM, but my yield is
consistently 60-70%. Why?
Diagnosis: Your solvent or base likely contains trace moisture, and you are using a 1:1

stoichiometry. Explanation: In homogenous organic solvents (DCM, THF), even 0.1% water

content is significant relative to the millimoles of reagent. If you add 1.0 equivalent of Alloc₂O

and your solvent is "wet," the water consumes a portion of the reagent before it reacts with your

amine. Solution:

Dry Solvents: Distill DCM over

or use molecular sieves (3Å or 4Å).

Stoichiometric Excess: Standard protocol requires 1.1 to 1.5 equivalents of Alloc₂O to

account for background hydrolysis.

Order of Addition: Add the base last or cool the solution to 0°C before adding the base to

slow down the hydrolysis rate relative to the amine attack.

Q2: My reaction vessel popped its stopper. Is this a
runaway reaction?
Diagnosis: Pressure buildup due to

release from hydrolysis. Explanation: As shown in the mechanism, every mole of Alloc₂O that
hydrolyzes releases 2 moles of gas. If you are running a reaction on a >5g scale in a sealed
flask with wet solvents, the pressure can easily exceed the vessel's limits. Solution:

Venting: Always run Alloc protections with an exit needle or bubbler, especially if using

aqueous conditions (Schotten-Baumann).

Headspace: Ensure at least 40% headspace in the reactor.

Q3: Can I use water intentionally (Schotten-Baumann
conditions)?
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Answer: Yes, but you must alter the protocol. Context: Many amino acids are only soluble in

water. Strategy:

Biphasic System: Use Water/Dioxane or Water/THF (1:1).

Reagent Excess: You must use 1.5 to 2.0 equivalents of Alloc₂O.

Mechanism: The reaction relies on the amine reacting at the interface or faster than the bulk

hydrolysis. The organic phase protects the Alloc₂O reservoir until it dissolves into the

aqueous phase.

Q4: I see an extra spot on TLC just below my product.
What is it?
Diagnosis: Likely Allyl Alcohol or a carbamate byproduct.[1] Explanation: Hydrolysis produces

Allyl Alcohol.[2] While usually volatile (b.p. 97°C), it can linger. More dangerously, if the reaction

is too concentrated, the generated Allyl Alcohol can react with the Alloc₂O to form Diallyl

Carbonate (stable, distinct from the dicarbonate), though this is slow without specific catalysis.

Solution:

Evaporate reaction mixture thoroughly under high vacuum to remove Allyl Alcohol.

Wash the organic layer with dilute acidic brine to remove unreacted amine and water-soluble

byproducts.

Validated Experimental Protocols
Method A: Anhydrous Conditions (For Organic-Soluble
Amines)
Best for high-value intermediates where stoichiometry is critical.
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Parameter Specification

Solvent
Dichloromethane (DCM) or THF (Dried over

sieves)

Base Pyridine (2.0 equiv) or DIPEA (1.5 equiv)

Temperature
0°C

RT

Stoichiometry Amine (1.0 equiv) : Alloc₂O (1.1 equiv)

Step-by-Step:

Dissolve amine (1.0 mmol) in dry DCM (5 mL) under Nitrogen/Argon.

Cool to 0°C in an ice bath.

Add base (Pyridine or DIPEA).

Add Alloc₂O (1.1 mmol) dropwise (neat or dissolved in minimal DCM).

Note: Gas evolution (

) indicates moisture contamination.

Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

Quench: Add 1M HCl (aq) to neutralize excess base.

Workup: Extract with DCM, wash with Brine, dry over

.

Method B: Schotten-Baumann Conditions (For Amino
Acids/Salts)
Best for water-soluble substrates; tolerates hydrolysis via excess reagent.
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Parameter Specification

Solvent 1:1 mixture of Water : 1,4-Dioxane (or THF)

Base
or

(2.0 - 3.0 equiv)

Temperature
0°C

RT

Stoichiometry Amine (1.0 equiv) : Alloc₂O (1.5 equiv)

Step-by-Step:

Dissolve amino acid/salt (1.0 mmol) in 10%

solution (3 mL).

Add 1,4-Dioxane (3 mL).

Cool to 0°C.

Add Alloc₂O (1.5 mmol) dropwise with vigorous stirring.

Why Vigorous? To maximize surface area between the organic Alloc₂O droplets and the

aqueous amine phase.

Allow to warm to RT and stir overnight.

Workup:

Wash with Diethyl Ether (removes unreacted Alloc₂O and Allyl Alcohol).

Acidify aqueous layer to pH 2 with HCl.

Extract product into Ethyl Acetate.
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Decision Matrix
Use this flow to select the correct protocol and avoid hydrolysis pitfalls.

Start: Alloc Protection

Is substrate soluble in
organic solvent (DCM/THF)?

Yes No (Water soluble only)

Check Solvents:
Is Water Content < 0.05%?

Method B: Schotten-Baumann
(Biphasic System)

Method A: Anhydrous
(Strict moisture control)

Use 1.1 equiv Alloc₂O
Add Base at 0°C

Use 1.5 - 2.0 equiv Alloc₂O
Vigorous Stirring

Watch for CO₂ Pressure
Dry Wet/Unknown

Dry Solvent first OR
Switch to Method B
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Figure 2: Protocol selection guide based on substrate solubility and solvent quality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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